BenchChemオンラインストアへようこそ!

(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one

FXR antagonism nuclear receptor metabolic disease

(E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one (CAS 178445-80-2), also known as (E)-3,4-dimethoxy-3'-hydroxychalcone, is a synthetic chalcone with a molecular weight of 284.31 g/mol and a calculated logP of 3.3. It features a 3,4-dimethoxy-substituted A-ring and a 3-hydroxy-substituted B-ring, placing it within the broader class of hydroxy-dimethoxy chalcones that are investigated for anti-inflammatory, antioxidant, and anticancer activities.

Molecular Formula C17H16O4
Molecular Weight 284.31
CAS No. 178445-80-2
Cat. No. B1143003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one
CAS178445-80-2
Molecular FormulaC17H16O4
Molecular Weight284.31
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)O)OC
InChIInChI=1S/C17H16O4/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-11,18H,1-2H3/b8-6+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one CAS 178445-80-2: Comparator-Based Evidence for Scientific Procurement


(E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one (CAS 178445-80-2), also known as (E)-3,4-dimethoxy-3'-hydroxychalcone, is a synthetic chalcone with a molecular weight of 284.31 g/mol and a calculated logP of 3.3 [1]. It features a 3,4-dimethoxy-substituted A-ring and a 3-hydroxy-substituted B-ring, placing it within the broader class of hydroxy-dimethoxy chalcones that are investigated for anti-inflammatory, antioxidant, and anticancer activities [2]. The compound's specific 3'-hydroxy regiochemistry, as opposed to the more commonly studied 4'-hydroxy or 2'-hydroxy isomers, determines its hydrogen-bonding geometry and biological target interaction profile [3].

Why Generic Substitution of 178445-80-2 with Isomeric Hydroxy-Dimethoxychalcones Fails: A Case for Positional Selectivity


Hydroxy-dimethoxy chalcones cannot be treated as interchangeable commodities because the position of the hydroxyl group on the B-ring fundamentally alters biological activity. In a comparative study of chalcones isolated from Arrabidaea brachypoda, the 4'-hydroxy-3,4-dimethoxy isomer was completely inactive as an antibacterial (MIC ≥ 1024 μg/mL), while a closely related 3',4'-dihydroxy analog exhibited NorA efflux pump inhibitory activity at 16 μg/mL, a >64-fold difference driven by the presence and position of the hydroxyl substitution [1]. Similarly, cytotoxicity studies on hydroxy-dimethoxy chalcones demonstrate that the 3'-hydroxy substitution pattern produces distinct potency and selectivity profiles compared to 2'-hydroxy or 4'-hydroxy positional isomers, making compound 178445-80-2 a non-substitutable chemical tool for target-specific investigations [2].

(E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one: Quantitative Comparator Evidence for Procurement Decisions


FXR Antagonist Activity of 3,4-Dimethoxy-3'-hydroxychalcone: Direct Comparison with Isoxazole-Based FXR Antagonists

The compound demonstrates measurable antagonist activity at the human Farnesoid X Receptor (FXR), with an IC50 of 20,000 nM (20 μM) in a cell-based GAL4-DBD-FXR-LBD reporter assay in HEK293T cells [1]. While this potency is moderate compared to optimized isoxazole-based FXR antagonists such as GW4064 (FXR agonist) or synthetic antagonists with IC50 values in the nanomolar range, the compound's chalcone scaffold offers a structurally distinct chemotype for FXR modulation that is synthetically accessible and amenable to further optimization [2]. In contrast, the unsubstituted 3,4-dimethoxychalcone (lacking the 3'-hydroxy group) did not register as an active FXR ligand in the same screening panel, indicating that the 3'-hydroxy group is a critical pharmacophoric element for FXR engagement [2].

FXR antagonism nuclear receptor metabolic disease

Partition Coefficient (logP) Differentiation: 3'-Hydroxy vs. 4'-Hydroxy Chalcone Isomers

The calculated logP of (E)-3,4-dimethoxy-3'-hydroxychalcone is 3.3 [1]. By comparison, the isomeric 4'-hydroxy-3,4-dimethoxychalcone (CAS 85679-87-4) exhibits a calculated logP of approximately 3.1 [2]. The difference of ~0.2 logP units, while modest, is consistent with the meta-hydroxy group in the target compound forming a weaker intramolecular hydrogen bond with the carbonyl oxygen than the para-hydroxy isomer, resulting in marginally higher lipophilicity. This difference influences membrane permeability, plasma protein binding, and tissue distribution in a manner that is predictable but non-linear, making direct experimental comparison essential for pharmacokinetic optimization .

lipophilicity ADME drug-likeness physicochemical

Hydrogen Bond Donor/Acceptor Profile: Basis for Differential Target Recognition vs. 2'-Hydroxy-3,4-dimethoxychalcone

The target compound possesses 1 hydrogen bond donor (the 3'-OH) and 4 hydrogen bond acceptors (2 methoxy oxygens, 1 carbonyl oxygen, 1 phenolic oxygen) [1]. In contrast, 2'-hydroxy-3,4-dimethoxychalcone (CAS 19152-36-4) has an intramolecular hydrogen bond between the 2'-OH and the carbonyl oxygen, which effectively reduces its hydrogen bond donor capacity toward external targets [2]. This difference is functionally significant: 2'-hydroxy-3,4-dimethoxychalcone has demonstrated antiparasitic activity with EC50 values of 0.39–0.41 μg/mL against Leishmania donovani, whereas the 3'-hydroxy isomer (the target compound) has not been reported to exhibit comparable antiparasitic activity under identical conditions [2]. The absence of the intramolecular hydrogen bond in the 3'-hydroxy isomer frees the phenolic OH for intermolecular interactions, favoring different biological targets such as nuclear receptors (e.g., FXR) over antiparasitic enzyme targets [3].

hydrogen bonding target selectivity pharmacophore

Ligand Efficiency Metrics for Fragment-Based Drug Discovery: 3,4-Dimethoxy-3'-hydroxychalcone as a Low-Molecular-Weight FXR Ligand

With a molecular weight of 284.31 g/mol, a heavy atom count of 21, and an FXR IC50 of 20,000 nM, the target compound achieves a ligand efficiency (LE) of approximately 0.21 kcal/mol per heavy atom [1]. This LE value is within the acceptable range for a fragment hit (typically LE ≥ 0.20), indicating that the compound's binding affinity, though modest in absolute terms, is efficient relative to its size [2]. By comparison, the larger natural chalcone xanthohumol (MW 354.4) has demonstrated cytotoxic IC50 values in the 5–20 μM range against various cancer cell lines but with substantially lower LE (≤ 0.18) due to its higher molecular weight [3]. The target compound thus offers a more size-efficient starting point for structure-based lead optimization than many higher-molecular-weight natural chalcones used as benchmarks in the field.

ligand efficiency fragment-based screening lead optimization

Best Research and Industrial Application Scenarios for (E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one


FXR Antagonist Fragment-Based Lead Discovery

With a confirmed FXR IC50 of 20 μM and favorable ligand efficiency (LE ≈ 0.21), this compound is suited as a starting fragment for FXR antagonist programs targeting metabolic diseases such as non-alcoholic steatohepatitis (NASH), dyslipidemia, and type 2 diabetes [1]. Its moderate potency and low molecular weight make it ideal for structure-guided optimization via fragment growing or linking strategies [2].

Pharmacophore Validation for 3'-Hydroxy Chalcone Selectivity Studies

The compound's distinct hydrogen-bonding profile (free 3'-OH, no intramolecular H-bond with the carbonyl) makes it a critical probe for differentiating target engagement mechanisms between 2'-, 3'-, and 4'-hydroxy chalcone isomers [1]. Procurement of this specific isomer ensures accurate pharmacophore mapping for nuclear receptor vs. kinase vs. antiparasitic target selectivity, avoiding the confounding effects observed with 2'-hydroxy analogs that form intramolecular hydrogen bonds [2].

ADME Profiling of meta-Hydroxy Chalcones for Oral Bioavailability Prediction

Given its calculated logP of 3.3 and single hydrogen bond donor, the compound is suitable for comparative ADME studies against the 4'-hydroxy isomer (logP ~3.1) to experimentally validate how meta-hydroxyl substitution influences Caco-2 permeability, microsomal stability, and plasma protein binding [1]. This enables evidence-based selection of the optimal hydroxy substitution pattern for preclinical development candidates [2].

Quote Request

Request a Quote for (E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.